molecular formula C23H20ClN5O3S2 B11504890 ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B11504890
M. Wt: 514.0 g/mol
InChI Key: ICVUOYGQUCFCQH-UHFFFAOYSA-N
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Description

Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This step involves the reaction of 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acylation: The resulting compound undergoes acylation with an appropriate acyl chloride to form the acetyl derivative.

    Thiophene Ring Formation: The acetyl derivative is then subjected to cyclization with a suitable diene to form the thiophene ring.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes. The thiophene ring and phenyl groups contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-chlorophenyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate: Lacks the tetrazole ring, which may affect its binding properties and reactivity.

    Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with variations in the substitution pattern on the thiophene ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H20ClN5O3S2

Molecular Weight

514.0 g/mol

IUPAC Name

ethyl 2-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4-methyl-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN5O3S2/c1-3-32-22(31)19-14(2)20(15-7-5-4-6-8-15)34-21(19)25-18(30)13-33-23-26-27-28-29(23)17-11-9-16(24)10-12-17/h4-12H,3,13H2,1-2H3,(H,25,30)

InChI Key

ICVUOYGQUCFCQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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